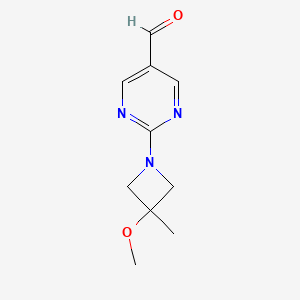
2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with an azetidine moiety.
Méthodes De Préparation
The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of pyrimidine-5-carbaldehyde with 3-methoxy-3-methylazetidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride: This compound has a similar azetidine moiety but differs in its functional groups and applications.
Pyrimidine-5-carboxylic acids: These compounds share the pyrimidine ring but have different substituents, leading to varied chemical and biological properties.
Activité Biologique
Overview
2-(3-Methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is a synthetic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | WKMGDPJDCIRFAQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Research indicates that this compound might influence pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown activity against various bacterial strains, including Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) reported at 8 μM. This suggests that the compound could be explored for potential applications in treating bacterial infections.
Anticancer Properties
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The results are summarized in Table 1 below:
The IC50 values indicate the concentration required for 50% inhibition of cell viability, demonstrating that this compound exhibits significant antiproliferative activity across multiple cancer types.
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study published in MDPI evaluated various derivatives of pyrimidine compounds, including this compound, which exhibited strong antiproliferative effects against cancer cells with IC50 values ranging from 1.2 to 5.3 µM depending on the specific cell line tested .
- Antioxidant Activity Assessment : In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its antioxidant capabilities, showing improved activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . This suggests a multifaceted role in cellular protection mechanisms.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(3-methoxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-10(15-2)6-13(7-10)9-11-3-8(5-14)4-12-9/h3-5H,6-7H2,1-2H3 |
Clé InChI |
WKMGDPJDCIRFAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C2=NC=C(C=N2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















